1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and methyl groups.
Preparation Methods
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves several steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the ethyl and methyl groups. This is typically achieved using alkyl halides in the presence of a base.
Coupling of the Pyrazole Rings: The final step involves the coupling of the two substituted pyrazole rings through a methylene bridge. This is achieved using formaldehyde and a suitable amine under basic conditions.
Chemical Reactions Analysis
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:
1-ethyl-3-methyl-1H-pyrazole: This compound lacks the methylene bridge and the second pyrazole ring, making it less complex.
1-ethyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the methylene bridge, leading to different chemical properties and reactivity.
1-methyl-3-ethyl-4-chloropyrazole: This compound has a chlorine atom instead of the methylene bridge, resulting in different chemical behavior.
The uniqueness of this compound lies in its dual pyrazole structure and the presence of both ethyl and methyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine (CAS Number: 956440-75-8) is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C10H15N5 with a molecular weight of approximately 205.26 g/mol. The structure features two pyrazole rings, which are known for their ability to interact with various biological targets.
Enzyme Inhibition
Pyrazole compounds have been reported to possess enzyme inhibitory properties. For instance, derivatives have shown activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The compound's dual pyrazole structure may enhance its binding affinity to these enzymes, potentially leading to anti-inflammatory effects.
Neuropharmacological Effects
The psychopharmacological properties of pyrazoles have been explored in various studies. Compounds within this class have demonstrated effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive function . While direct studies on this specific compound are scarce, its structural attributes suggest it may influence similar pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of various receptors involved in neurotransmission and cell signaling.
- Enzyme Interaction : Its ability to inhibit key enzymes can lead to altered metabolic pathways, particularly in cancer and inflammation.
- Apoptotic Pathways : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting that this compound may also induce cell death through similar mechanisms.
Properties
Molecular Formula |
C13H22ClN5 |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-10-12(11(3)16-17)8-14-9-13-6-7-15-18(13)5-2;/h6-7,10,14H,4-5,8-9H2,1-3H3;1H |
InChI Key |
JTYFJNGCXGGSJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=NN2CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.